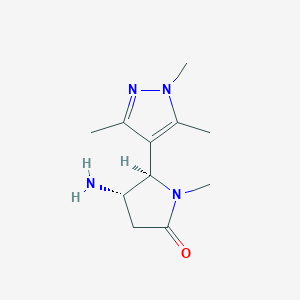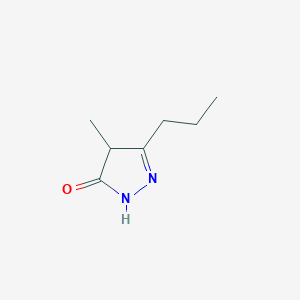
n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, a benzoxazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where cyanoacetamides are used as key intermediates . The reaction conditions often involve the use of alkyl cyanoacetates and substituted aryl or heteryl amines under various conditions such as solvent-free reactions at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve the use of dialkyl (1-cyanocyclohexyl)malonate, which undergoes decarbalkoxylation to yield the corresponding alkyl (1-cyanocyclohexyl)acetate. This intermediate is then transesterified with benzyl alcohol and hydrogenated to produce the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzoxazine derivatives .
Scientific Research Applications
N-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(1-Cyanocyclohexyl)acetic acid: This compound shares the cyanocyclohexyl group but differs in its overall structure and properties.
2-chloro-N-(1-cyanocyclohexyl)acetamide: This compound has a similar cyanocyclohexyl group but includes a chloroacetamide moiety.
N-(1-cyanocyclohexyl)-3-fluorobenzamide: This compound features a fluorobenzamide group in addition to the cyanocyclohexyl group.
Uniqueness
N-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide is unique due to its benzoxazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-10-16(7-2-1-3-8-16)19-15(21)11-5-4-6-12-14(11)22-9-13(20)18-12/h4-6H,1-3,7-9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAQOKRBIUXBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=C3C(=CC=C2)NC(=O)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2627340.png)

![ethyl (2Z)-2-[(4-butoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2627346.png)
![N-(4-chlorophenyl)-N-[4-(dimethylsulfamoyl)benzoyl]piperidine-1-carboxamide](/img/structure/B2627347.png)





![3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2627356.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2627357.png)


![3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627363.png)
